![molecular formula C26H23FN6O2S B2440487 5-(4-(2-氟苯基)哌嗪-1-基)-3-对甲苯磺酰-[1,2,3]三唑并[1,5-a]喹唑啉 CAS No. 893271-02-8](/img/structure/B2440487.png)
5-(4-(2-氟苯基)哌嗪-1-基)-3-对甲苯磺酰-[1,2,3]三唑并[1,5-a]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a triazole ring, a quinazoline ring, a piperazine ring, and a tosyl group . Triazoles, quinazolines, and piperazines are all common structures in medicinal chemistry, often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds are often synthesized through reactions involving heterocyclic amines . For example, pyrazolo[1,5-a]pyrimidines, which are similar to your compound, can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. Triazoloquinazolines, for example, are characterized by a five-membered triazole ring fused to a six-membered quinazoline ring .科学研究应用
抗疟疾药物开发
研究重点是开发与“5-(4-(2-氟苯基)哌嗪-1-基)-3-对甲苯磺酰-[1,2,3]三唑并[1,5-a]喹唑啉”相关的化合物的质量控制方法,特别是作为潜在的抗疟疾药物。例如,在[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮衍生物中的一种领先化合物被检验其具有潜在的抗疟疾能力,拟议的质量控制方法包括溶解度、鉴定和通过电位滴定进行测定(Danylchenko et al., 2018)。
抗菌和抗真菌活性
已合成并评估了与“5-(4-(2-氟苯基)哌嗪-1-基)-3-对甲苯磺酰-[1,2,3]三唑并[1,5-a]喹唑啉”结构相关的各种化合物,以评估它们的潜在抗菌和抗真菌性能。例如,新型N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-硫代甲酰胺衍生物显示出对一系列细菌和真菌菌株的显著抗菌活性(Babu, Srinivasulu, & Kotakadi, 2015)。
抗癌活性
喹唑啉衍生物的抗癌潜力也是研究重点,多项研究探讨了它们对各种癌细胞系的有效性。例如,合成了1,2,4-三唑并[4,3-a]喹唑啉衍生物,并显示出对人类神经母细胞瘤和结肠癌细胞系的显著细胞毒性(Reddy et al., 2015)。
分子对接和合成技术
进一步的研究涉及合成氟代哌嗪基取代喹唑啉作为潜在抗菌剂,强调氟和三氟甲基基团在增强生物活性中的作用(Patel et al., 2020)。此外,已开发了微波辐射合成方法用于哌嗪-唑-氟喹诺杂合物,显示出良好的抗菌活性和DNA酶解抑制作用(Mermer et al., 2019)。
作用机制
Target of Action
The primary targets of 5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . The inhibition of ENTs disrupts the normal function of these pathways, leading to changes in cellular processes.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of ENTs. By inhibiting these transporters, the compound disrupts nucleotide synthesis and the regulation of adenosine function . This can lead to changes in various cellular processes.
属性
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN6O2S/c1-18-10-12-19(13-11-18)36(34,35)26-25-28-24(20-6-2-4-8-22(20)33(25)30-29-26)32-16-14-31(15-17-32)23-9-5-3-7-21(23)27/h2-13H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZAPHBXBIQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。